molecular formula C14H21N3O2 B2387298 N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide CAS No. 1465348-40-6

N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide

Cat. No.: B2387298
CAS No.: 1465348-40-6
M. Wt: 263.341
InChI Key: CRHWNBDGAXKJBD-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Addition of the methyl and propyl groups: These groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: To facilitate the cyclization and alkylation reactions.

    Purification: Using methods such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: Can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyano-3-methylbutan-2-yl)benzamide
  • N-(2-Cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide
  • 2-Chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-6-7-11-12(10(4)17-19-11)13(18)16-14(5,8-15)9(2)3/h9H,6-7H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHWNBDGAXKJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NO1)C)C(=O)NC(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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